molecular formula C14H20N6O B14934485 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide

Cat. No.: B14934485
M. Wt: 288.35 g/mol
InChI Key: OIWZGSTUJJOMTJ-UHFFFAOYSA-N
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Description

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.

    Amination: The pyrimidine core is then subjected to an amination reaction with a suitable amine, such as 1-methyl-1H-pyrazol-4-amine, under controlled temperature and pH conditions.

    Butanamide Formation: The final step involves the coupling of the aminated pyrimidine with a butanoyl chloride derivative to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-pyrazol-4-yl)butanamide: Lacks the methyl group on the pyrazole ring.

    4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-3-yl)butanamide: Has the pyrazole nitrogen in a different position.

Uniqueness

The presence of both the dimethylpyrimidine and methylpyrazole moieties in 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide may confer unique biological activities and chemical reactivity compared to similar compounds. These structural features can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C14H20N6O

Molecular Weight

288.35 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-methylpyrazol-4-yl)butanamide

InChI

InChI=1S/C14H20N6O/c1-10-7-11(2)18-14(17-10)15-6-4-5-13(21)19-12-8-16-20(3)9-12/h7-9H,4-6H2,1-3H3,(H,19,21)(H,15,17,18)

InChI Key

OIWZGSTUJJOMTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NC2=CN(N=C2)C)C

Origin of Product

United States

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